molecular formula C29H24Br4 B11927551 Tetrakis(4-(bromomethyl)phenyl)methane

Tetrakis(4-(bromomethyl)phenyl)methane

Cat. No.: B11927551
M. Wt: 692.1 g/mol
InChI Key: XHEOIROYZFRKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-(bromomethyl)phenyl)methane:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-(bromomethyl)phenyl)methane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophiles such as amines or thiols[][1].

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules[][1].

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions[][1].

    Catalysts: Palladium catalysts are often used in coupling reactions[][1].

    Solvents: Toluene, dimethylformamide, and other organic solvents are typically used[][1].

Major Products:

Scientific Research Applications

Chemistry: Biology and Medicine: Industry:

Comparison with Similar Compounds

    Tetrakis(4-methylphenyl)methane: Similar structure but lacks bromine atoms[][1].

    Tetrakis(4-aminomethyl)phenyl)methane: Formed through substitution reactions with amines[][1].

    Tetrakis(4-hydroxyphenyl)methane: Contains hydroxyl groups instead of bromomethyl groups[][1].

Uniqueness:

Properties

Molecular Formula

C29H24Br4

Molecular Weight

692.1 g/mol

IUPAC Name

1-(bromomethyl)-4-[tris[4-(bromomethyl)phenyl]methyl]benzene

InChI

InChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2

InChI Key

XHEOIROYZFRKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.